Cas no 13289-38-8 (ethyl 4-(carbamoylamino)benzoate)
ethyl 4-(carbamoylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(carbamoylamino)benzoate
- 4-Carbaethoxy-phenylharnstoff
- 4-Ureido-benzoesaeure-aethylester
- 4-ureido-benzoic acid ethyl ester
- AC1L7ZX3
- BBL004967
- CTK4B8224
- ethyl 4-ureidobenzoate
- N-(4-carbethoxyphenyl)urea
- NSC262636
- p-Ethoxycarbonyl-phenylharnstoff
- SBB035811
- STL124189
- SureCN8633952
- 4-Ureido-benzoic acidethylester
- Ethyl4-(carbamoylamino)benzoate
- Benzoic acid, 4-[(aminocarbonyl)amino]-, ethyl ester
- Ethyl4-ureidobenzoate
- UPCMLD00WDMA007459:001
- 13289-38-8
- NSC-262636
- DTXSID70312788
- AKOS000312982
- ethyl 4-[(aminocarbonyl)amino]benzoate
- F75814
- DS-011026
- BS-3323
- CS-0314276
- MFCD02379956
- SCHEMBL8633952
-
- Inchi: 1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
- InChI Key: HLVGAFHZUPLCML-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)NC(N)=O)=O
Computed Properties
- Exact Mass: 208.08486
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 81.42
- LogP: 2.12720
ethyl 4-(carbamoylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125778-10mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125778-50mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B125778-100mg |
ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR311007-500mg |
Ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 500mg |
£89.00 | 2025-08-07 | ||
| Apollo Scientific | OR311007-1g |
Ethyl 4-(carbamoylamino)benzoate |
13289-38-8 | 1g |
£104.00 | 2025-08-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384946-250mg |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 250mg |
¥2775.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384946-1g |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 1g |
¥5161.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384946-5g |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 5g |
¥11362.00 | 2025-08-06 | |
| Ambeed | A929092-100mg |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 100mg |
$72.0 | 2025-02-21 | |
| Ambeed | A929092-250mg |
Ethyl 4-ureidobenzoate |
13289-38-8 | 97% | 250mg |
$121.0 | 2025-02-21 |
ethyl 4-(carbamoylamino)benzoate Suppliers
ethyl 4-(carbamoylamino)benzoate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on ethyl 4-(carbamoylamino)benzoate
Ethyl 4-(Carbamoylamino)Benzoate: A Comprehensive Overview
Ethyl 4-(carbamoylamino)benzoate, also known by its CAS number 13289-38-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to ethyl 4-(carbamoylamino)benzoate.
The chemical structure of ethyl 4-(carbamoylamino)benzoate consists of a benzoate moiety with an ethyl group attached at the para position of the benzene ring. The carbamoyl amino group further enhances its functional versatility, making it a valuable molecule for various chemical reactions and biological studies. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.
One of the key areas of research involving ethyl 4-(carbamoylamino)benzoate is its application in medicinal chemistry. Scientists have explored its ability to act as a building block for constructing complex molecules with therapeutic potential. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory effects against enzymes involved in viral replication and cancer cell proliferation.
In addition to its medicinal applications, ethyl 4-(carbamoylamino)benzoate has also found relevance in material science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination chemistry and catalysis. Recent findings suggest that this compound can serve as a ligand in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
The synthesis of ethyl 4-(carbamoylamino)benzoate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is readily available for various research purposes.
From an environmental perspective, ethyl 4-(carbamoylamino)benzoate has been studied for its biodegradability and eco-friendly properties. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms, making it a safer choice for industrial applications compared to some traditional chemicals.
Looking ahead, ongoing research is focused on expanding the functionalization of ethyl 4-(carbamoylamino)benzoate to unlock new possibilities in drug discovery and materials innovation. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical solutions.
In conclusion, ethyl 4-(carbamoylamino)benzoate (CAS No. 13289-38-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors.
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